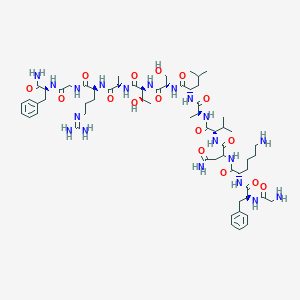
Locusta myotropin lom-AG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Locusta myotropin lom-AG, also known as this compound, is a useful research compound. Its molecular formula is C62H99N19O16 and its molecular weight is 1366.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroregulatory Functions
Lom-AG-myotropin has been identified as a neuropeptide that plays a significant role in the central nervous system (CNS) of locusts. Immunohistochemical studies have shown that it is localized in various regions of the brain and nervous system, suggesting its involvement in neuroregulatory functions. For instance, localization studies indicated that Lom-AG-myotropin is present in the photo- and deuterocerebrum as well as in the frontal ganglion of locusts, where it may influence neuronal signaling pathways and modulate behaviors such as locomotion and feeding .
Reproductive Physiology
Lom-AG-myotropin has also been implicated in reproductive processes. Its presence in male accessory glands suggests a role in the modulation of reproductive functions. Studies have indicated that this myotropic peptide can affect oviduct motility and sperm transfer during mating . The peptide's ability to stimulate muscle contractions makes it a candidate for further research into its effects on reproductive efficiency and success in locusts.
Biotechnological Applications
The unique properties of Lom-AG-myotropin have led to its exploration in biotechnological applications. Due to its myotropic effects, researchers are investigating its potential use in pest control strategies. By understanding how this peptide influences insect physiology, scientists can develop targeted approaches to manage locust populations, which are known for their devastating swarming behavior .
Comparative Studies with Other Insects
Research has compared Lom-AG-myotropin with similar peptides found in other insect species. For example, studies have isolated and characterized myotropic peptides from the Colorado potato beetle, revealing functional similarities and differences that enhance our understanding of insect neuropeptide systems . Such comparative analyses can provide insights into evolutionary adaptations among insects regarding reproduction and neuroregulation.
Case Study 1: Neurophysiological Effects
In a study examining the effects of Lom-AG-myotropin on locust heart activity, it was found that specific fractions containing this peptide induced significant changes in heart contraction rates. The heart bioassay demonstrated both cardio-stimulatory and cardio-inhibitory effects depending on the concentration of Lom-AG-myotropin administered .
Case Study 2: Reproductive Impact
Another investigation focused on how Lom-AG-myotropin influences male reproductive success. The presence of this peptide was linked to increased sperm viability and motility when introduced into mating scenarios, highlighting its potential role as a fertility enhancer .
Data Tables
Propiedades
Número CAS |
133337-29-8 |
|---|---|
Fórmula molecular |
C62H99N19O16 |
Peso molecular |
1366.6 g/mol |
Nombre IUPAC |
2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]butanediamide |
InChI |
InChI=1S/C62H99N19O16/c1-32(2)25-42(77-53(89)35(6)71-60(96)49(33(3)4)80-58(94)44(28-46(65)84)78-55(91)40(21-14-15-23-63)76-57(93)43(74-47(85)29-64)27-38-19-12-9-13-20-38)56(92)79-45(31-82)59(95)81-50(36(7)83)61(97)72-34(5)52(88)75-39(22-16-24-69-62(67)68)54(90)70-30-48(86)73-41(51(66)87)26-37-17-10-8-11-18-37/h8-13,17-20,32-36,39-45,49-50,82-83H,14-16,21-31,63-64H2,1-7H3,(H2,65,84)(H2,66,87)(H,70,90)(H,71,96)(H,72,97)(H,73,86)(H,74,85)(H,75,88)(H,76,93)(H,77,89)(H,78,91)(H,79,92)(H,80,94)(H,81,95)(H4,67,68,69)/t34-,35-,36+,39-,40-,41-,42-,43-,44?,45-,49-,50-/m0/s1 |
Clave InChI |
MJFBBKFOFMSTNF-KHZGWRAISA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)C(CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CN)O |
SMILES canónico |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)CN |
Secuencia |
GFKNVALSTARGF |
Sinónimos |
Gly-Phe-Lys-Asn-Val-Ala-Leu-Ser-Thr-Ala-Arg-Gly-Phe-NH2 Locusta migratoria accessory gland myotropin I Locusta myotropin Lom-AG Lom-AG-MT-I Lom-AG-myotropin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















